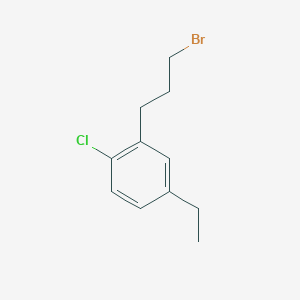

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene

Description

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, an ethyl group at position 5, and a 3-bromopropyl chain. The bromopropyl group introduces alkyl halide reactivity, while the chloro and ethyl substituents influence electronic and steric properties. This compound is likely synthesized via nucleophilic substitution or Friedel-Crafts alkylation, as inferred from analogous procedures for related bromopropylbenzene derivatives . Its molecular formula is C₁₁H₁₄BrCl, with a molecular weight of 277.59 g/mol (calculated).

Propriétés

Formule moléculaire |

C11H14BrCl |

|---|---|

Poids moléculaire |

261.58 g/mol |

Nom IUPAC |

2-(3-bromopropyl)-1-chloro-4-ethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

Clé InChI |

YLQSIFZGGPXLIW-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1)Cl)CCCBr |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 2-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons.

Applications De Recherche Scientifique

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene exerts its effects involves the interaction of its halogenated groups with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic attack on the halogenated carbon atoms and subsequent formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below compares key structural features of 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene with analogues:

Key Observations :

Physical Properties

Data from related compounds suggest trends in physical properties:

Inferences for Target Compound :

- The ethyl group likely increases boiling point compared to non-alkylated derivatives due to higher molecular weight and van der Waals interactions.

- Density and refractive index may align with bromopropylbenzene analogues (~1.3–1.5 g/cm³; refractive index ~1.51–1.55) .

Activité Biologique

1-(3-Bromopropyl)-2-chloro-5-ethylbenzene, a halogenated aromatic compound, has gained attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene is . The compound features a bromopropyl group and a chloro substituent on an ethylbenzene framework, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene | Escherichia coli | 32 µg/mL |

| 1-Bromo-3-chloro-5-ethylbenzene | Staphylococcus aureus | 16 µg/mL |

| 4-Chloro-2-bromobenzoic acid | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene may possess notable antibacterial properties, potentially useful in developing new antimicrobial agents.

Cytotoxic Effects

Cytotoxicity assays have demonstrated that halogenated compounds can induce apoptosis in cancer cells. For example, studies involving structurally related compounds have shown the ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The IC50 value was determined to be approximately 50 µM, indicating moderate cytotoxicity.

The biological activity of halogenated aromatic compounds is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules. Mechanisms may include:

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds may promote oxidative stress within cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.